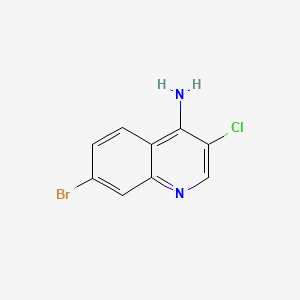

7-Bromo-3-chloroquinolin-4-amine

Description

7-Bromo-3-chloroquinolin-4-amine (IUPAC name: 7-bromo-4-chloroquinolin-3-amine) is a halogenated quinoline derivative with the molecular formula C₉H₆BrClN₂ and a molecular weight of 257.51 g/mol . It is a solid compound stored at 4°C in a dark, inert environment to ensure stability . The compound’s structure features a quinoline core substituted with bromine at the 7-position, chlorine at the 3-position, and an amine group at the 4-position. Its InChIKey (XNSJTJZWPGLBAN-UHFFFAOYSA-N) and safety data (Hazard Statements: H302, H312, H315, etc.) highlight its reactivity and handling requirements .

Properties

CAS No. |

1203644-98-7 |

|---|---|

Molecular Formula |

C9H6BrClN2 |

Molecular Weight |

257.515 |

IUPAC Name |

7-bromo-3-chloroquinolin-4-amine |

InChI |

InChI=1S/C9H6BrClN2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H,(H2,12,13) |

InChI Key |

RMRQQOXIBUOUTE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=CN=C2C=C1Br)Cl)N |

Synonyms |

4-Amino-7-bromo-3-chloroquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Halogen and Functional Group Variations

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

- Molecular Formula : C₁₆H₁₁BrF₂N₂

- Substituents : Bromine at 6-position, difluoromethylphenyl group at 4-amine.

- Synthesis: One-step protocol using 6-bromo-4-chloroquinoline and 3-(difluoromethyl)aniline under reflux, yielding 83% .

- Key Differences: Bromine position (6 vs. 7) and absence of chlorine.

7-Bromo-3-nitroquinolin-4-amine (CAS 1232149-36-8)

- Molecular Formula : C₉H₆BrN₃O₂

- Substituents : Nitro group replaces chlorine at 3-position.

- Similarity Score : 0.87 (structurally closer due to conserved bromine and amine positions) .

- Impact : Nitro groups increase electrophilicity, altering reactivity in substitution reactions compared to chloro derivatives.

3-Bromo-7-fluoroquinolin-4-amine

- Molecular Formula : C₉H₆BrFN₂

- Substituents : Fluorine replaces chlorine at 7-position.

- Safety : Classified under H302 (acute toxicity) but lacks chlorine-related hazards (e.g., H312) .

- Electronic Effects : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .

Chalcone and Hybrid Derivatives

(2E)-1-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(4-methoxyphenyl)prop-2-en-1-one

- Molecular Formula : C₂₅H₁₉ClN₂O₂

- Substituents: Chalcone moiety with methoxyphenyl and 7-chloroquinolin-4-amine groups.

- Properties : Melting point 201–203°C , 85% yield via Claisen-Schmidt condensation .

- Applications : Tested for antimalarial activity via heme crystallization inhibition .

N-(4-(5-(4-Bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-7-chloroquinolin-4-amine (Compound 15)

- Molecular Formula : C₃₀H₂₃BrClN₃

- Substituents : Pyrazole and bromophenyl groups.

- Synthesis : Microwave-assisted reaction (250 W, 120°C) achieving 75–95% yields .

- Advantage : Hybrid structures often exhibit dual biological activities (e.g., antimalarial and anticancer) .

Heterocyclic Analogues

4-Bromo-7-chloroisoquinolin-1-amine

- Molecular Formula : C₉H₆BrClN₂

- Structure: Isoquinoline core (vs. quinoline) with bromine at 4-position and chlorine at 7-position.

- Impact : Altered ring geometry affects binding to biological targets (e.g., enzymes or receptors) .

7-Bromo-2-chloroquinazolin-4-amine

- Molecular Formula : C₈H₅BrClN₃

- Structure : Quinazoline core with bromine at 7-position and chlorine at 2-position.

- Applications : Used as a pharmaceutical intermediate; quinazoline derivatives are common kinase inhibitors .

Comparative Data Table

Q & A

What are the standard synthetic routes for preparing 7-Bromo-3-chloroquinolin-4-amine?

Level: Basic

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (NAS) reactions. For example, halogenated quinoline precursors (e.g., 4,7-dichloroquinoline) can react with ammonia or primary amines under reflux in polar solvents like ethanol or methanol . For bromination, intermediates like 7-bromo-3-nitroquinolin-4-amine (CAS: 1232149-36-8) may be synthesized first, followed by nitro-group reduction to the amine . Key steps include:

- Reagent selection : Use of brominating agents (e.g., PBr₃) for bromine introduction.

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to isolate the product .

How can competing halogen reactivities (Br vs. Cl) be managed during synthesis?

Level: Advanced

Methodological Answer:

Bromo and chloro substituents exhibit distinct electronic effects. To avoid undesired side reactions:

- Temperature control : Lower temperatures favor selective substitution at more reactive positions (e.g., para to electron-withdrawing groups).

- Protecting groups : Temporarily block reactive sites using tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance NAS at electron-deficient positions .

What analytical techniques are essential for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and amine proton integration .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Br/Cl splitting) .

- IR spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-Br/C-Cl vibrations .

How can structural isomers or impurities be resolved during characterization?

Level: Advanced

Methodological Answer:

- HPLC with chiral columns : Separates enantiomers or diastereomers using mobile phases like acetonitrile/water .

- 2D NMR (e.g., COSY, NOESY) : Resolves overlapping signals in complex mixtures .

- X-ray crystallography : Provides unambiguous confirmation of the crystal structure, especially for novel derivatives .

What biological activities are associated with this compound?

Level: Basic

Methodological Answer:

Halogenated quinolines exhibit antimicrobial , antimalarial , and anticancer activities. For example:

- Anticancer : Inhibits DNA synthesis in cancer cell lines (e.g., IC₅₀ values in the µM range) .

- Antimicrobial : Disrupts bacterial enzyme function (e.g., dihydrofolate reductase) .

What mechanisms underlie its interaction with biological targets?

Level: Advanced

Methodological Answer:

- DNA intercalation : Planar quinoline rings insert between DNA base pairs, disrupting replication .

- Enzyme inhibition : Halogens enhance binding to hydrophobic enzyme pockets (e.g., via van der Waals interactions) .

- Metalloenzyme chelation : Amine and halogen groups coordinate with metal ions in catalytic sites .

How do substituent positions influence structure-activity relationships (SAR)?

Level: Advanced

Methodological Answer:

How should contradictory biological data (e.g., varying IC₅₀ values) be addressed?

Level: Advanced

Methodological Answer:

- Assay standardization : Control variables like cell line viability (e.g., MTT vs. ATP-based assays) .

- Dose-response validation : Repeat experiments with gradient concentrations to confirm reproducibility .

- Computational modeling : Use molecular docking to identify binding mode discrepancies .

What multi-step strategies are optimal for synthesizing derivatives?

Level: Advanced

Methodological Answer:

Intermediate functionalization : Introduce bromine via electrophilic substitution, then perform NAS for chlorine/amine groups .

Cross-coupling reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the 7-bromo position .

Reductive amination : Modify the 4-amine group with aldehydes/ketones to create secondary amines .

How can analogues be designed to improve pharmacokinetic properties?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.